![molecular formula C22H18N2O2 B4645732 N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4645732.png)
N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide
Descripción general
Descripción
N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide, also known as DM-1, is a small molecule compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. DM-1 is a derivative of benzo[f]chromene, a naturally occurring compound found in various plants, and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been shown to inhibit tubulin polymerization, which is essential for cell division, leading to apoptosis in cancer cells. N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has also been shown to inhibit the activity of cholinesterase, an enzyme that breaks down acetylcholine, leading to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been shown to have several biochemical and physiological effects. N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been shown to induce apoptosis in cancer cells by disrupting the microtubule network and inhibiting tubulin polymerization. N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has also been shown to inhibit the growth and metastasis of cancer cells in vivo. In addition, N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been shown to inhibit the activity of cholinesterase, leading to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has several advantages for lab experiments, including its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is also stable under physiological conditions, making it suitable for in vivo studies. However, N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy. N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is also toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research of N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide. One direction is to investigate the potential use of N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide in combination with other anticancer agents to enhance its efficacy. Another direction is to investigate the potential use of N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide and to optimize its synthesis and formulation for clinical use.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in vivo. N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-beta peptides.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-3-iminobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-13-9-14(2)11-16(10-13)24-22(25)19-12-18-17-6-4-3-5-15(17)7-8-20(18)26-21(19)23/h3-12,23H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUHJQWITSKWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



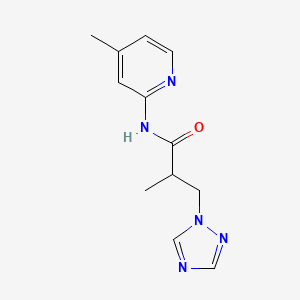
amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4645661.png)
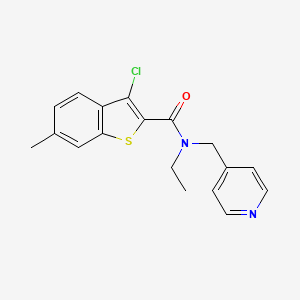
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]benzenesulfonamide](/img/structure/B4645682.png)
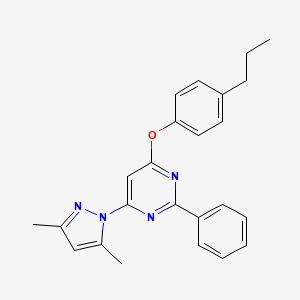
![3-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B4645691.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4645698.png)
![2-[(2-furylmethyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B4645716.png)

![ethyl 2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4645725.png)
![2-({3-[(2-methoxybenzyl)amino]propyl}amino)ethanol dihydrochloride](/img/structure/B4645727.png)
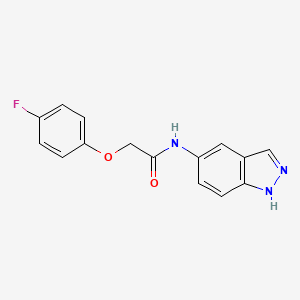
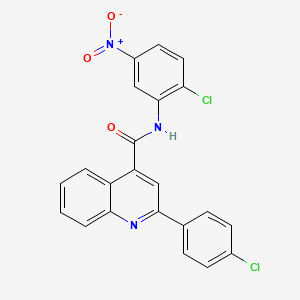
![methyl 5-[(dimethylamino)carbonyl]-2-[(4-methoxy-3-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4645760.png)